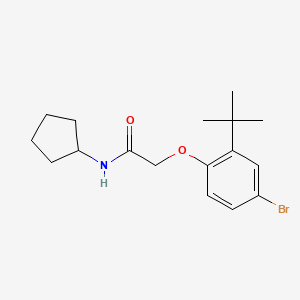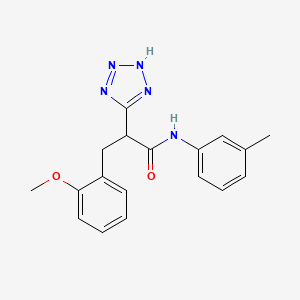![molecular formula C13H17N3O B2383831 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-64-8](/img/structure/B2383831.png)
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. A common route might include the condensation of cyclopentanone with appropriate substituted pyrazole and pyridine intermediates.
Step 1: : Formation of 3,4-dimethylpyrazole from an appropriate diketone via cyclization in the presence of ammonia or its derivatives.
Step 2: : N-alkylation using cyclopentyl bromide under basic conditions to introduce the cyclopentyl group.
Step 3: : The formed intermediate undergoes a cyclocondensation reaction with 3-chloropyridine derivatives to form the final compound.
Industrial Production Methods: : Scaling up the synthesis for industrial purposes may involve optimizing reaction conditions such as temperature, pressure, and solvent systems to increase yield and purity. This can include using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound may be achieved using reagents like lithium aluminum hydride.
Substitution: : Substitution reactions could occur at the pyrazole ring under electrophilic or nucleophilic conditions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride.
Substitution: : Alkyl halides, organolithium reagents.
Major Products: : The products of these reactions typically depend on the specific conditions and reagents used. Examples include oxidized derivatives, reduced forms of the original compound, and various substituted analogs.
Scientific Research Applications
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has shown promise in several research areas:
Chemistry: : Investigated for its unique chemical properties and potential as a building block for more complex molecules.
Biology: : Studied for its interactions with biological molecules, potentially influencing cellular processes.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The compound's mechanism of action is often related to its ability to interact with specific molecular targets:
Molecular Targets: : It may bind to certain enzymes, altering their activity. For instance, it could inhibit a particular enzyme by occupying its active site.
Pathways Involved: : Depending on the target, it could affect pathways related to cellular signaling, metabolism, or DNA repair.
Comparison with Similar Compounds
Comparison and Uniqueness: : 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared to other pyrazole and pyridine derivatives:
Pyrazole Derivatives: : These compounds often share similar chemical reactivity but differ in terms of biological activity and specificity.
Pyridine Derivatives: : While also possessing heterocyclic structures, pyridine derivatives might have different electronic properties and reactivity patterns.
List of Similar Compounds
2-Cyclopentyl-3,4-dimethylpyrazole
3,4-Dimethyl-2H-pyrazolo[3,4-b]pyridine
6-Methyl-2-Cyclopentylpyrazolo[3,4-b]pyridine
Exploring the chemical universe of this compound reveals a fascinating landscape of potential applications and scientific inquiry. Whether in small-scale laboratory synthesis or large-scale industrial production, the compound represents a versatile and valuable addition to the chemist's toolkit.
Properties
IUPAC Name |
2-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)16(15-13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHINRGJKITJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2383750.png)

![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-methylbutanamide](/img/structure/B2383757.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383760.png)
![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)
![N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2383770.png)
![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)
